Suc-Phe-Leu-Phe-4MbNA

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H44N4O7/c1-25(2)20-31(42-39(49)32(21-26-12-6-4-7-13-26)41-35(44)18-19-36(45)46)38(48)43-33(22-27-14-8-5-9-15-27)37(47)40-29-23-28-16-10-11-17-30(28)34(24-29)50-3/h4-17,23-25,31-33H,18-22H2,1-3H3,(H,40,47)(H,41,44)(H,42,49)(H,43,48)(H,45,46)/t31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHRTTCWUYWOAB-ZDCRTTOTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H44N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

680.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201982-89-0 | |

| Record name | 201982-89-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Suc-Phe-Leu-Phe-4MbNA: A Fluorogenic Substrate for Chymotrypsin-Like Protease Activity

This guide serves as a core technical resource for researchers, scientists, and drug development professionals on the application of the fluorogenic peptide substrate, Suc-Phe-Leu-Phe-4MbNA. We will delve into its biochemical foundation, principles of activity measurement, and provide a detailed framework for its use in characterizing the activity of chymotrypsin and related proteases.

Introduction: The Need for Precise Protease Activity Measurement

Proteases, enzymes that catalyze the breakdown of proteins, are fundamental to a vast array of physiological processes and are implicated in numerous pathological conditions. Consequently, the accurate quantification of their activity is a cornerstone of biochemical research and therapeutic development. Fluorogenic peptide substrates have emerged as indispensable tools for this purpose, offering high sensitivity and the ability to perform continuous, real-time kinetic measurements.

This compound is a synthetic peptide designed as a specific substrate for chymotrypsin and chymotrypsin-like proteases, which preferentially cleave peptide bonds C-terminal to large hydrophobic amino acids such as Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).[1][2] The strategic design of this substrate, incorporating a specific peptide sequence and a fluorogenic reporter, allows for the direct and sensitive quantification of enzymatic activity.

Biochemical and Physical Properties

| Property | Value | Source |

| Full Chemical Name | 4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | PubChemLite |

| Molecular Formula | C₃₉H₄₄N₄O₇ | Chem-Impex |

| Molecular Weight | 680.8 g/mol | Chem-Impex |

| Peptide Sequence | Succinyl-Phenylalanine-Leucine-Phenylalanine | N/A |

| Reporter Group | 4-Methoxy-β-naphthylamine (4MbNA or MNA) | Bachem |

| Appearance | Typically a solid | N/A |

| Storage Conditions | Store at 2-8 °C or -20°C for long-term stability | Chem-Impex |

Mechanism of Action: From Quenched Signal to Fluorescent Readout

The utility of this compound as a protease substrate lies in its clever molecular design. The peptide backbone, Suc-Phe-Leu-Phe, serves as a specific recognition motif for the active site of chymotrypsin-like proteases. The C-terminus is covalently linked to a 4-methoxy-β-naphthylamine (4MbNA) group.

In its intact, substrate form, the 4MbNA moiety exhibits minimal fluorescence. However, upon enzymatic hydrolysis of the amide bond between the C-terminal Phenylalanine and the 4MbNA, the free 4-methoxy-β-naphthylamine is released. This liberated fluorophore has distinct spectral properties, emitting a strong fluorescent signal upon excitation. The rate of increase in fluorescence is directly proportional to the rate of substrate cleavage and, therefore, to the activity of the protease in the sample.

The free 4MbNA/MNA fluorophore is typically excited at a wavelength between 335-350 nm and exhibits an emission maximum in the range of 410-440 nm.[3]

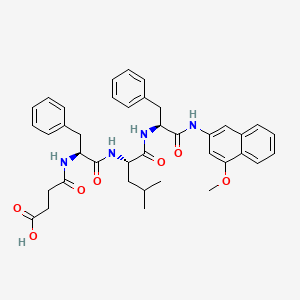

Caption: Enzymatic cleavage of this compound.

Quantitative Analysis: Enzyme Kinetics

The catalytic efficiency of an enzyme with a given substrate is characterized by its kinetic parameters, primarily the Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat).

-

Kₘ (Michaelis-Menten Constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an inverse measure of the affinity of the enzyme for the substrate; a lower Kₘ indicates a higher affinity.

-

kcat (Catalytic Rate Constant): Also known as the turnover number, it represents the maximum number of substrate molecules converted to product per enzyme active site per unit of time.

-

kcat/Kₘ (Catalytic Efficiency): This ratio is a measure of the overall catalytic efficiency of the enzyme, taking into account both substrate binding and turnover.

| Substrate | Enzyme Source | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) | Conditions | Reference |

| N-(methoxycarbonyl)-L-tryptophan p-nitrophenyl ester | Chymotrypsin | - | - | 3.5 x 10⁷ | pH 8.0, 25°C | Brouwer & Kirsch, 1982 |

| N-acetyl-L-tryptophan methyl ester | Chymotrypsin | - | - | 8 x 10⁵ | pH 8.0, 25°C | Brouwer & Kirsch, 1982 |

| N-succinyl-(Ala)₂-Pro-Phe-p-nitroanilide | Anchovy Chymotrypsin | 89 | 10.0 | 1.12 x 10⁵ | pH 8.0, 45°C | BenchChem |

| N-acetyl-L-tryptophan p-nitroanilide | Chymotrypsin | - | - | 300 | pH 8.0, 25°C | Brouwer & Kirsch, 1982 |

Experimental Protocol: A Framework for Activity Measurement

The following protocol provides a detailed, step-by-step methodology for conducting a chymotrypsin activity assay using a fluorogenic substrate like this compound. This protocol is adapted from established methods for similar assays.[1]

Required Reagents and Equipment

-

This compound substrate

-

Purified α-chymotrypsin (for positive control and standard curve)

-

Chymotrypsin Assay Buffer (e.g., 80 mM Tris-HCl, pH 7.8, with 100 mM CaCl₂)

-

Anhydrous DMSO for substrate reconstitution

-

96-well black microplates (for fluorescence assays)

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~420 nm

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

-

Chymotrypsin Assay Buffer: Prepare the buffer and adjust the pH to 7.8 at 25°C. Store at 4°C.

-

Substrate Stock Solution: Reconstitute lyophilized this compound in anhydrous DMSO to a concentration of 10 mM. Mix thoroughly. Store this stock solution in aliquots at -20°C, protected from light.

-

Chymotrypsin Stock Solution: Prepare a stock solution of α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Store in aliquots at -20°C.

-

4-Methoxy-β-naphthylamine (4MbNA) Standard: For absolute quantification, prepare a stock solution of 4MbNA in DMSO. This will be used to generate a standard curve.

Experimental Workflow

The following workflow outlines the key steps for a kinetic chymotrypsin assay.

Caption: General workflow for a chymotrypsin kinetic assay.

Detailed Assay Procedure

-

Standard Curve Preparation:

-

Prepare serial dilutions of the 4MbNA standard stock solution in Assay Buffer in the 96-well plate.

-

Include a blank well containing only Assay Buffer.

-

The final volume in each well should be 100 µL.

-

-

Assay Plate Setup:

-

Samples (S): Add your biological sample (e.g., cell lysate, purified protein) to the wells.

-

Positive Control (PC): Add a known amount of purified chymotrypsin to control wells.

-

Reagent Background Control (BC): Add only Assay Buffer to these wells.

-

Adjust the volume in all wells to 50 µL with Assay Buffer.

-

-

Reaction Initiation and Measurement:

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration).

-

Add 50 µL of the working substrate solution to all wells to initiate the reaction (final volume will be 100 µL).

-

Immediately place the plate in the fluorescence reader, pre-set to 25°C.

-

Measure the fluorescence in kinetic mode, taking readings at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

-

Data Analysis and Calculation

-

Standard Curve: Subtract the fluorescence of the blank from all standard readings and plot the fluorescence versus the concentration of 4MbNA. Determine the linear equation of the curve (y = mx + c).

-

Initial Velocity (V₀): For each sample, plot the fluorescence reading versus time. Identify the linear portion of the curve (the initial reaction phase) and calculate the slope (ΔFluorescence/ΔTime). This is your initial velocity (V₀).

-

Calculation of Enzyme Activity: Use the standard curve to convert the V₀ from fluorescence units per minute to pmoles of 4MbNA released per minute.

Activity (pmol/min/mL) = (V₀ from sample - V₀ from blank) / (Volume of sample in mL)

Synthesis and Quality Control

Fluorogenic peptide substrates like this compound are typically synthesized using solid-phase peptide synthesis (SPPS). The general process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The N-terminus is protected with a succinyl group, and the C-terminal Phenylalanine is coupled to 4-methoxy-β-naphthylamine.

Post-synthesis, the crude peptide is cleaved from the resin and deprotected. Purification is crucial to ensure the removal of truncated or incomplete sequences and is typically achieved by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity of the final product should be verified by analytical HPLC, and its identity confirmed by mass spectrometry.

Conclusion

This compound is a highly effective and sensitive tool for the kinetic analysis of chymotrypsin and chymotrypsin-like proteases. Its specific peptide sequence ensures targeted cleavage, while the fluorogenic 4MbNA reporter group provides a continuous and direct measure of enzymatic activity. By following the detailed protocols and understanding the principles outlined in this guide, researchers can confidently employ this substrate to advance their studies in enzymology, drug discovery, and diagnostics.

References

-

Brouwer, A. C., & Kirsch, J. F. (1982). Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation. Biochemistry, 21(6), 1302–1307. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C39H44N4O7). Retrieved from [Link]

-

Chem-Impex. (n.d.). Suc-Phe-Leu-Phe-4MβNA. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Chemical Properties and Applications of Suc-Phe-Leu-Phe-4MbNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, handling, and application of the fluorogenic peptide substrate, Succinyl-L-Phenylalanyl-L-Leucyl-L-Phenylalanine-4-methoxy-β-naphthylamide (Suc-Phe-Leu-Phe-4MbNA). This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its utility in enzymatic assays, particularly for proteases such as chymotrypsin. The guide details the substrate's physicochemical characteristics, principles of enzymatic cleavage and fluorescence detection, detailed experimental protocols for activity assays and inhibitor screening, and a discussion of its applications in research and drug discovery.

Introduction to this compound

This compound is a synthetic tetrapeptide derivative that serves as a valuable tool in biochemistry and pharmaceutical research.[1] Its specific amino acid sequence, Phe-Leu-Phe, is recognized and cleaved by certain proteases, most notably chymotrypsin and chymotrypsin-like serine proteases. The peptide is N-terminally blocked with a succinyl group to prevent degradation by aminopeptidases and C-terminally conjugated to a fluorescent leaving group, 4-methoxy-β-naphthylamide (4MβNA).

The utility of this compound lies in its application as a fluorogenic substrate in enzymatic assays. Upon proteolytic cleavage of the amide bond between the C-terminal phenylalanine and the 4MβNA moiety, the highly fluorescent 4-methoxy-β-naphthylamide is released. The resulting increase in fluorescence intensity can be monitored in real-time, providing a sensitive and continuous measure of enzymatic activity. This property makes it a powerful reagent for studying enzyme kinetics, screening for protease inhibitors, and characterizing the activity of proteases in complex biological samples. Its unique amino acid sequence can enhance targeted drug delivery and peptide synthesis, making it a valuable tool in oncology and immunology research.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 201982-89-0 | [2] |

| Molecular Formula | C₃₉H₄₄N₄O₇ | [2] |

| Molecular Weight | 680.79 g/mol | [2] |

| Appearance | Solid | [3] |

| Storage Temperature | -20°C to -80°C | [3] |

| Fluorophore | 4-methoxy-β-naphthylamide (4MβNA) | [2] |

| Excitation Wavelength | ~335-350 nm | |

| Emission Wavelength | ~410-440 nm |

Solubility and Storage:

This compound is sparingly soluble in aqueous buffers. It is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (DMSO).[2] For long-term storage, the solid compound should be kept at -20°C or -80°C.[3] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months; repeated freeze-thaw cycles should be avoided.[3] When preparing working solutions, the DMSO stock should be diluted into the appropriate aqueous assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its potential effects on enzyme activity.

Principle of the Enzymatic Assay

The enzymatic assay using this compound is based on the proteolytic cleavage of the substrate, leading to the release of the fluorescent reporter group, 4MβNA.

Figure 1: Principle of the fluorogenic assay using this compound.

The process begins with the binding of the substrate to the active site of the protease to form an enzyme-substrate complex. The enzyme then catalyzes the hydrolysis of the peptide bond between the C-terminal phenylalanine and the 4MβNA molecule. This releases the succinylated peptide fragment and the free fluorophore, 4MβNA. While the intact substrate exhibits minimal fluorescence due to quenching effects, the liberated 4MβNA is highly fluorescent. The rate of increase in fluorescence intensity is directly proportional to the rate of substrate hydrolysis and thus to the enzymatic activity.

Experimental Protocols

The following protocols provide a general framework for using this compound to measure chymotrypsin activity and to screen for inhibitors. These should be optimized for specific experimental conditions.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO), anhydrous

-

α-Chymotrypsin (from bovine pancreas)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader with excitation and emission filters for ~340 nm and ~440 nm, respectively.

Preparation of Stock Solutions

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in DMSO to a final concentration of 10 mM. Store at -20°C or -80°C.

-

Chymotrypsin Stock Solution (1 mg/mL): Dissolve α-chymotrypsin in 1 mM HCl to a concentration of 1 mg/mL. Store in aliquots at -20°C.

-

Working Chymotrypsin Solution: Immediately before use, dilute the chymotrypsin stock solution to the desired concentration in cold Assay Buffer. The optimal concentration should be determined empirically but is typically in the ng/mL range.

Protocol for Measuring Chymotrypsin Activity

Figure 2: Workflow for a chymotrypsin activity assay.

-

Prepare the Working Substrate Solution: Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration. For a standard assay, a final concentration of 10-100 µM is a good starting point.

-

Set up the Microplate:

-

Sample Wells: Add 50 µL of the Working Substrate Solution.

-

Blank Wells (no enzyme): Add 50 µL of the Working Substrate Solution.

-

-

Equilibrate: Incubate the microplate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

-

Initiate the Reaction:

-

Sample Wells: Add 50 µL of the Working Chymotrypsin Solution.

-

Blank Wells: Add 50 µL of Assay Buffer.

-

-

Measure Fluorescence: Immediately place the plate in the fluorescence microplate reader and begin measuring the fluorescence intensity (Excitation: ~340 nm, Emission: ~440 nm) every 30-60 seconds for 10-30 minutes.

Protocol for Inhibitor Screening

-

Prepare Inhibitor Solutions: Dissolve the test compounds in DMSO to prepare stock solutions. Create a serial dilution of each inhibitor in Assay Buffer.

-

Set up the Microplate:

-

Inhibitor Wells: Add 25 µL of the serially diluted inhibitor solutions.

-

Positive Control (no inhibitor): Add 25 µL of Assay Buffer containing the same concentration of DMSO as the inhibitor wells.

-

Blank Wells: Add 50 µL of Assay Buffer.

-

-

Add Enzyme: Add 25 µL of the Working Chymotrypsin Solution to the inhibitor and positive control wells.

-

Pre-incubate: Incubate the plate at the assay temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the Reaction: Add 50 µL of the Working Substrate Solution to all wells.

-

Measure Fluorescence: Immediately measure the fluorescence kinetics as described in section 4.3.

Data Analysis and Interpretation

Calculation of Enzymatic Activity

-

Plot the Data: For each well, plot the fluorescence intensity versus time.

-

Determine the Initial Rate (V₀): Identify the linear portion of the curve (usually the first 5-10 minutes) and calculate the slope (ΔFluorescence/ΔTime). This represents the initial reaction rate (V₀).

-

Correct for Background: Subtract the rate of the blank wells from the rates of the sample wells.

-

Quantify Activity: To convert the rate from fluorescence units to moles of substrate cleaved per unit time, a standard curve of free 4MβNA should be prepared.

Determination of Kinetic Parameters (Kₘ and kcat)

-

Perform the chymotrypsin activity assay as described in section 4.3, using a range of final substrate concentrations (e.g., 0.1 to 10 times the expected Kₘ).

-

Calculate the V₀ for each substrate concentration.

-

Plot V₀ versus substrate concentration ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression software: V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

The software will provide the values for Vₘₐₓ (the maximum reaction rate) and Kₘ (the Michaelis constant, which reflects the substrate concentration at half-maximal velocity).

-

The catalytic constant, kcat (the turnover number), can be calculated if the enzyme concentration ([E]) is known: kcat = Vₘₐₓ / [E]

-

The catalytic efficiency of the enzyme for the substrate is given by the ratio kcat/Kₘ.

Calculation of Inhibitor Potency (IC₅₀)

-

Calculate the initial reaction rates for each inhibitor concentration.

-

Determine the percentage of inhibition for each concentration relative to the positive control (no inhibitor).

-

Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Applications in Research and Drug Discovery

This compound and similar fluorogenic substrates are indispensable tools in various areas of research and drug development.

-

Enzyme Characterization: This substrate can be used to study the kinetics and specificity of purified chymotrypsin and other proteases that recognize the Phe-Leu-Phe sequence.

-

High-Throughput Screening (HTS): The fluorescence-based assay is readily adaptable for HTS of large compound libraries to identify novel protease inhibitors. The high sensitivity and continuous nature of the assay allow for miniaturization and automation.

-

Drug Discovery: Once hit compounds are identified from HTS, this substrate can be used in secondary assays to determine their potency (IC₅₀) and mechanism of inhibition. This is a critical step in the lead optimization process.[4]

-

Diagnostics: In a research context, this substrate can be used to measure the activity of specific proteases in biological samples, such as cell lysates or tissue homogenates, which may be relevant to certain disease states.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autohydrolysis of the substrate | Prepare fresh substrate solutions; check the pH of the assay buffer. |

| Contaminated reagents or microplate | Use high-purity water and reagents; use new microplates. | |

| Low signal or no activity | Inactive enzyme | Use a new vial of enzyme; ensure proper storage and handling. |

| Incorrect buffer conditions (pH, ionic strength) | Optimize the assay buffer composition. | |

| Incorrect filter set in the plate reader | Verify the excitation and emission wavelengths. | |

| Non-linear reaction progress curves | Substrate depletion | Use a lower enzyme concentration or a higher substrate concentration. |

| Enzyme instability | Perform the assay at a lower temperature; check for the presence of proteases in the sample that may degrade the enzyme of interest. | |

| Product inhibition | Analyze only the initial linear phase of the reaction. |

References

- Abcam. (2023, June 6). Chymotrypsin Activity Assay Kit (Fluorometric).

- MedchemExpress.com. (n.d.). Suc-Ala-Leu-Pro-Phe-pNA (Synonyms: Suc-ALPF-pNA).

- Archives of Biochemistry and Biophysics. (1983, March). Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides. 221(2), 324-8.

- Worthington Biochemical Corpor

- Promega Corporation. (2016, August). Chymotrypsin, Sequencing Grade.

- Sigma-Aldrich. (n.d.). Procedure for Enzymatic Assay of α-Chymotrypsin (EC 3.4.21.1).

- Chem-Impex. (n.d.). Suc-Phe-Leu-Phe-4MβNA.

- Benchchem. (n.d.).

- Schechter, I., & Berger, A. (1967). On the size of the active site in proteases. I. Papain.

- NIH. (n.d.). Principles of early drug discovery.

Sources

A-Technical-Guide-to-the-Enzymatic-Substrate-Suc-Phe-Leu-Phe-4MbNA

A-Senior-Application-Scientist-s-Guide-for-Researchers-and-Drug-Development-Professionals

This-document-provides-an-in-depth-technical-overview-of-the-synthetic-peptide-substrate-N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-4-methoxy-β-naphthylamide-(Suc-Phe-Leu-Phe-4MbNA).-It-is-designed-to-serve-as-a-comprehensive-resource-for-scientists-and-researchers-in-biochemistry,-drug-discovery,-and-related-fields.-We-will-explore-its-primary-enzymatic-targets,-the-mechanistic-principles-of-its-use,-detailed-protocols-for-enzyme-activity-assays,-and-troubleshooting-guidance.

1.-Introduction-to-Suc-Phe-Leu-Phe-4MbNA

This compound-is-a-synthetic-peptide-substrate-designed-for-the-sensitive-detection-of-specific-protease-activity.-Its-structure-consists-of-a-three-amino-acid-peptide-sequence-(Phe-Leu-Phe)-capped-with-a-succinyl-(Suc)-group-at-the-N-terminus-and-conjugated-to-a-fluorogenic-reporter-group,-4-methoxy-β-naphthylamide-(4MbNA),-at-the-C-terminus.-The-succinyl-group-enhances-solubility-and-prevents-unwanted-degradation-by-aminopeptidases,-while-the-peptide-sequence-provides-specificity-for-the-target-enzyme.

The-core-utility-of-this-substrate-lies-in-its-ability-to-generate-a-fluorescent-signal-upon-enzymatic-cleavage.-In-its-intact-form,-the-4MbNA-group-is-non-fluorescent.-However,-when-a-target-protease-cleaves-the-amide-bond-between-the-C-terminal-phenylalanine-and-the-4MbNA-moiety,-the-liberated-4-methoxy-β-naphthylamine-becomes-highly-fluorescent.-The-rate-of-fluorescence-increase-is-directly-proportional-to-the-enzyme's-activity,-allowing-for-real-time-kinetic-measurements.

2.-Primary-Enzymatic-Targets

The-peptide-sequence-Phe-Leu-Phe-is-recognized-and-cleaved-by-proteases-with-a-preference-for-large-hydrophobic-residues-at-their-P1-and-adjacent-sites.-This-makes-Suc-Phe-Leu-Phe-4MbNA-a-substrate-for-enzymes-exhibiting-chymotrypsin-like-activity.

2.1-Chymotrypsin-and-Chymotrypsin-like-Proteases

Chymotrypsin,-a-key-digestive-serine-protease,-readily-cleaves-peptide-bonds-after-large-hydrophobic-amino-acids-such-as-phenylalanine,-tyrosine,-and-tryptophan.-The-Phe-Leu-Phe-sequence-in-this-substrate-mimics-a-natural-chymotrypsin-cleavage-site,-making-it-a-useful-tool-for-studying-chymotrypsin-kinetics-and-inhibition.-[cite:-3,-5]-Beyond-digestive-chymotrypsin,-other-chymotrypsin-like-serine-proteases-involved-in-cellular-regulation-can-also-be-assayed-using-this-type-of-substrate.-[cite:-1]

2.2-The-20S-and-26S-Proteasome

A-primary-application-of-substrates-with-similar-sequences,-such-as-the-widely-used-Suc-LLVY-AMC,-is-the-measurement-of-the-chymotrypsin-like-activity-of-the-proteasome.-[cite:-4,-9,-12]-The-proteasome-is-a-multi-catalytic-protease-complex-essential-for-protein-degradation-in-eukaryotic-cells.-It-possesses-three-main-catalytic-activities:-trypsin-like,-caspase-like,-and-chymotrypsin-like.-The-chymotrypsin-like-activity,-which-cleaves-after-hydrophobic-residues,-is-often-the-dominant-and-most-studied-activity.-Suc-Phe-Leu-Phe-4MbNA,-due-to-its-hydrophobic-peptide-sequence,-can-serve-as-a-substrate-to-specifically-quantify-this-proteasomal-activity-in-purified-preparations-or-cell-lysates.-[cite:-6,-7]

3.-Mechanism-of-Action-and-Assay-Principle

The-assay-is-based-on-the-enzymatic-hydrolysis-of-the-peptide-bond-between-the-C-terminal-phenylalanine-and-the-4MbNA-group.-This-reaction-releases-the-fluorophore,-allowing-for-its-detection.

Caption: Enzymatic-cleavage-of-the-substrate.

The-fluorescence-of-the-liberated-4-methoxy-β-naphthylamine-can-be-monitored-using-a-fluorometer-or-a-microplate-reader.-The-optimal-excitation-and-emission-wavelengths-are-typically-around-335-350-nm-and-410-430-nm,-respectively.-The-rate-of-the-reaction-is-determined-by-measuring-the-increase-in-fluorescence-intensity-over-time.

4.-Experimental-Protocol:-Proteasome-Chymotrypsin-Like-Activity-Assay

This-protocol-provides-a-validated-workflow-for-measuring-the-chymotrypsin-like-activity-of-the-proteasome-in-cell-lysates.-The-causality-behind-each-step-is-explained-to-ensure-experimental-integrity.

4.1-Materials-and-Reagents

-

Substrate: -Suc-Phe-Leu-Phe-4MbNA

-

Assay-Buffer: -50-mM-Tris-HCl,-pH-7.5,-5-mM-MgCl2,-1-mM-ATP.-The-Tris-buffer-maintains-a-stable-physiological-pH.-MgCl2-and-ATP-are-included-as-the-26S-proteasome's-activity-is-ATP-dependent.

-

Lysis-Buffer: -50-mM-HEPES,-pH-7.5,-5-mM-MgCl2,-10-mM-KCl,-1-mM-DTT,-2-mM-ATP.-DTT-is-a-reducing-agent-that-helps-maintain-enzyme-integrity.

-

Enzyme-Source: -Cultured-cells-or-purified-20S/26S-proteasome.

-

Inhibitor-(Negative-Control): -MG132-(a-potent,-reversible-proteasome-inhibitor).-This-is-critical-for-validating-that-the-measured-activity-is-specifically-from-the-proteasome.[1]

-

Instrumentation: -Fluorometric-microplate-reader.

-

Plate: -Black,-clear-bottom-96-well-microplate.-Black-plates-are-essential-to-minimize-light-scatter-and-background-fluorescence.

4.2-Reagent-Preparation

-

Substrate-Stock-Solution-(10-mM): -Dissolve-Suc-Phe-Leu-Phe-4MbNA-(MW:-680.8-g/mol)-in-100%-DMSO.-[cite:-2]-DMSO-is-used-due-to-the-hydrophobic-nature-of-the-substrate.-Prepare-small-aliquots-and-store-at--20°C-to--80°C-to-avoid-repeated-freeze-thaw-cycles.

-

MG132-Stock-Solution-(10-mM): -Dissolve-in-DMSO.-Store-at--20°C.

-

Cell-Lysate-Preparation: -Harvest-cells,-wash-with-ice-cold-PBS,-and-resuspend-in-ice-cold-Lysis-Buffer.-Lyse-the-cells-using-sonication-or-repeated-freeze-thaw-cycles.-Centrifuge-at-14,000-x-g-for-15-minutes-at-4°C-to-pellet-cell-debris.-Collect-the-supernatant-(cytosolic-extract)-and-determine-the-protein-concentration-(e.g.,-using-a-BCA-assay).

4.3-Assay-Procedure

The-following-workflow-is-designed-for-a-96-well-plate-format.

Caption: Experimental-workflow-for-the-proteasome-activity-assay.

-

Reaction-Setup: -In-triplicate-wells-of-a-black,-clear-bottom-96-well-plate,-prepare-the-following-reactions-(total-volume-200-μL):

-

Sample-Wells: -50-100-μg-of-cell-lysate-protein,-Assay-Buffer,-and-DMSO-(vehicle-control).

-

Negative-Control-Wells: -50-100-μg-of-cell-lysate-protein,-Assay-Buffer,-and-10-μM-final-concentration-of-MG132.

-

Blank-Wells: -Assay-Buffer-only-(no-lysate).

-

-

Pre-incubation: -Bring-the-total-volume-in-each-well-to-180-μL-with-Assay-Buffer.-Incubate-the-plate-at-37°C-for-15-minutes.-This-step-allows-the-MG132-inhibitor-to-fully-bind-to-the-proteasome-before-the-substrate-is-introduced.

-

Reaction-Initiation: -Prepare-a-working-solution-of-the-substrate-by-diluting-the-10-mM-stock-into-Assay-Buffer.-Add-20-μL-of-this-solution-to-each-well-to-initiate-the-reaction.-The-final-substrate-concentration-should-typically-be-between-20-100-μM.-The-optimal-concentration-should-be-determined-empirically-and-should-ideally-be-at-or-near-the-Km-value-for-the-enzyme.

-

Kinetic-Measurement: -Immediately-place-the-plate-in-a-fluorometer-pre-heated-to-37°C.-Measure-the-fluorescence-intensity-(e.g.,-Ex:-340-nm,-Em:-420-nm)-every-1-2-minutes-for-a-period-of-30-to-60-minutes.-A-kinetic-assay-is-highly-recommended-over-an-endpoint-assay-to-ensure-the-measurements-are-taken-within-the-linear-phase-of-the-reaction.[1]

4.4-Data-Analysis

-

Calculate-the-Rate: -For-each-well,-plot-Relative-Fluorescence-Units-(RFU)-against-time-(minutes).-The-slope-of-the-linear-portion-of-this-curve-represents-the-reaction-rate-(V),-expressed-as-RFU/min.

-

Subtract-Background: -Subtract-the-average-rate-of-the-MG132-treated-wells-from-the-average-rate-of-the-untreated-sample-wells.-This-difference-(ΔV)-represents-the-specific-proteasomal-activity.

-

Normalize-Activity: -Normalize-the-specific-activity-to-the-amount-of-protein-used-in-the-assay:

-

Proteasome-Activity-=-ΔV-/(μg-of-protein)

-

5.-Quantitative-Data-and-Kinetic-Parameters

Kinetic-parameters-such-as-the-Michaelis-constant-(Km)-and-the-catalytic-rate-constant-(kcat)-are-crucial-for-comparing-enzyme-efficiency-and-inhibitor-potency.-While-specific-values-for-Suc-Phe-Leu-Phe-4MbNA-are-not-as-widely-published-as-for-more-common-substrates,-the-following-table-provides-context-using-data-from-analogous-substrates.

| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Source |

| Suc-Ala-Ala-Pro-Phe-pNA | Cathepsin G | 1700 | - | - | [2] |

| Z-Nle-Lys-Arg-AMC | Cathepsin B (pH 7.2) | ~150 | ~10 | ~6.7 x 10⁴ | [3] |

| Z-Phe-Arg-AMC | Cathepsin B (pH 7.2) | ~50 | ~15 | ~3.0 x 10⁵ | [3] |

Note:-These-values-are-highly-dependent-on-experimental-conditions-(pH,-buffer,-temperature)-and-enzyme-source.-Direct-comparison-should-be-made-with-caution.[4]

6.-Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High-Background-Fluorescence | 1. Substrate-degradation/autohydrolysis.2. Contaminated-reagents-or-plate. | 1. Prepare-substrate-solution-fresh.2. Use-high-quality-reagents-and-assay-plates-designed-for-fluorescence. |

| No-or-Low-Signal | 1. Inactive-enzyme.2. Incorrect-fluorometer-settings.3. Insufficient-enzyme-concentration. | 1. Check-lysate-preparation-and-storage;-use-a-positive-control-lysate.2. Verify-excitation/emission-wavelengths-and-gain-settings.3. Increase-the-amount-of-protein-lysate-per-well. |

| Non-linear-Reaction-Rate | 1. Substrate-depletion.2. Enzyme-instability-or-product-inhibition. | 1. Use-a-lower-enzyme-concentration-or-measure-for-a-shorter-duration.2. Ensure-assay-conditions-are-optimal;-verify-linearity-over-time. |

| High-Activity-in-MG132-Control | 1. Incomplete-inhibition.2. Presence-of-non-proteasomal-proteases. | 1. Increase-MG132-concentration-or-pre-incubation-time.2. The-substrate-may-be-cleaved-by-other-proteases;-the-result-is-the-MG132-sensitive-activity. |

7.-References

-

UBPBio. (n.d.). Proteasome Activity Fluorometric Assay Kit I (Cat. # J4110). Retrieved January 19, 2026, from [Link]

-

Gráf, L., et al. (2023). Substrate specificity of human chymotrypsin-like protease (CTRL) characterized by phage display-selected small-protein inhibitors. FEBS Open Bio, 13(9), 1599-1610. [Link]

-

Lako, J., et al. (2021). Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range. Molecules, 26(23), 7352. [Link]

-

Harrison, R. K., & Stein, R. L. (1990). Substrate specificities of the peptidyl prolyl cis-trans isomerase activities of cyclophilin and FK-506 binding protein: evidence for the existence of a family of distinct enzymes. Biochemistry, 29(16), 3813-3816. [Link]

-

Grzywa, R., et al. (2004). Fluorogenic peptide substrates for carboxydipeptidase activity of cathepsin B. Acta Biochimica Polonica, 51(1), 169-178. [Link]

-

Lojda, Z., & Krepela, E. (1988). Are Z-Arg-Gly-Phe-Phe-Leu-MNA and Z-Arg-Gly-Phe-Phe-Pro-MNA suitable substrates for the demonstration of cathepsin D activity?. Histochemistry, 88(3-6), 505-512. [Link]

Sources

- 1. ubpbio.com [ubpbio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to Suc-Phe-Leu-Phe-4MbNA Fluorescence for Enzyme Activity Assays

Introduction

In the fields of biochemistry and drug development, the precise measurement of protease activity is a cornerstone of research. Fluorogenic peptide substrates are indispensable tools that offer a sensitive and continuous method for quantifying the enzymatic activity of proteases.[1][2] Among these, N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine-4-methoxy-β-naphthylamide (Suc-Phe-Leu-Phe-4MbNA) has emerged as a key substrate, particularly for assaying chymotrypsin-like protease activities.[3] This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, principles of assay design, detailed experimental protocols, and applications for researchers, scientists, and drug development professionals.

Core Principles: The "Turn-On" Fluorescence Mechanism

This compound is a synthetic peptide engineered to act as a specific substrate for proteases with chymotrypsin-like activity, most notably the 20S proteasome.[3][4] The core of its function lies in a "turn-on" fluorescence mechanism. In its intact state, the substrate is essentially non-fluorescent. The peptide sequence, Phe-Leu-Phe, is designed to mimic a natural cleavage site for these enzymes. This sequence is linked to a fluorophore, 4-methoxy-β-naphthylamine (4MbNA).

Upon enzymatic cleavage of the peptide bond between the C-terminal phenylalanine and the 4MbNA group, the fluorophore is released. This liberation event causes a significant increase in fluorescence intensity, which is directly proportional to the rate of substrate cleavage and, therefore, the activity of the enzyme.[2]

The Enzymatic Reaction and Signal Generation

The process can be visualized as a two-step event:

-

Binding and Recognition: The protease recognizes and binds to the specific Phe-Leu-Phe amino acid sequence of the substrate.

-

Catalytic Cleavage: The enzyme catalyzes the hydrolysis of the amide bond, releasing the 4-methoxy-β-naphthylamine moiety.

The resulting free 4MbNA is a fluorescent molecule that can be detected using a fluorometer.

Caption: Enzymatic cleavage of this compound releases the fluorescent 4MbNA moiety.

Assay Design and Key Experimental Parameters

The design of a robust and reliable assay using this compound requires careful consideration of several factors to ensure data accuracy and reproducibility.

Spectral Properties

The cornerstone of any fluorescence-based assay is understanding the excitation and emission spectra of the fluorophore. While the exact wavelengths for 4-methoxy-β-naphthylamine are not as commonly cited as other coumarin derivatives like AMC, similar coumarin-based fluorophores provide a strong reference. For instance, 7-amino-4-methylcoumarin (AMC), a widely used fluorophore released from substrates like Suc-LLVY-AMC, has typical excitation around 360-390 nm and emission around 444-460 nm.[4][5] It is crucial to determine the optimal excitation and emission wavelengths for the specific instrument and buffer system being used.

| Parameter | Wavelength Range (Typical for Coumarin Derivatives) | Notes |

| Excitation (Ex) | 360 - 390 nm | The wavelength of light used to excite the fluorophore. |

| Emission (Em) | 440 - 460 nm | The wavelength of light emitted by the excited fluorophore. |

Essential Reagents and Materials

-

This compound Substrate: Should be of high purity (>97%). It is typically dissolved in a solvent like DMSO to create a stock solution.[4]

-

Enzyme Source: Purified 20S proteasome or other chymotrypsin-like proteases.

-

Assay Buffer: A buffer that maintains a stable pH and is optimized for enzyme activity. A common buffer for proteasome activity assays is Tris-based, at a pH of around 7.5.

-

Inhibitor (for control): A specific inhibitor of the target protease (e.g., a proteasome inhibitor like bortezomib) is essential for validating that the observed activity is due to the enzyme of interest.

-

Microplate: A black, opaque 96-well or 384-well plate is required to minimize light scatter and background fluorescence.

-

Fluorometer: A plate reader capable of kinetic fluorescence measurements at the appropriate excitation and emission wavelengths.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a step-by-step methodology for measuring chymotrypsin-like protease activity. It incorporates essential controls to ensure the trustworthiness of the results.

Step 1: Reagent Preparation

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store this stock in small aliquots at -20°C, protected from light.

-

Enzyme Solution: Dilute the purified enzyme to the desired concentration in a suitable assay buffer. The optimal concentration should be determined empirically through an enzyme titration experiment. Keep the enzyme on ice.

-

Assay Buffer: Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 7.5). Ensure all components are of high purity to avoid protease contamination.[2]

-

Inhibitor Solution: Prepare a stock solution of a specific protease inhibitor in the appropriate solvent (e.g., DMSO).

Step 2: Assay Setup

The following setup in a 96-well black microplate is recommended for a final volume of 100 µL per well.

| Well Type | Component 1 (50 µL) | Component 2 (25 µL) | Component 3 (25 µL) | Purpose |

| Total Activity | Enzyme Solution | Assay Buffer | Substrate Solution | Measures the uninhibited enzyme activity. |

| Inhibitor Control | Enzyme Solution | Inhibitor Solution | Substrate Solution | Confirms that the measured activity can be blocked by a specific inhibitor. |

| No-Enzyme Control | Assay Buffer | Assay Buffer | Substrate Solution | Measures background fluorescence and substrate auto-hydrolysis.[2] |

| Buffer Control | Assay Buffer | Assay Buffer | Assay Buffer | Measures the intrinsic fluorescence of the buffer and plate. |

Step 3: Reaction and Measurement

-

Pre-incubation: Add the components from columns 1 and 2 to the appropriate wells. If using an inhibitor, pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiation: Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.[2]

-

Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometer. Measure the increase in fluorescence intensity over time (e.g., every 60 seconds for 30-60 minutes). Use excitation and emission wavelengths appropriate for the 4MbNA or related coumarin fluorophore.

Caption: A streamlined workflow for performing a protease inhibition assay using this compound.

Data Analysis and Interpretation

The primary output from the kinetic assay is the rate of fluorescence increase, measured in Relative Fluorescence Units per minute (RFU/min).

-

Calculate Reaction Velocity: For each well, determine the initial reaction velocity (V₀) by plotting RFU versus time. The V₀ is the slope of the linear portion of this curve.

-

Subtract Background: Correct the velocities of the experimental wells by subtracting the velocity of the "No-Enzyme Control".

-

Determine Percent Inhibition (for inhibitor screening):

-

% Inhibition = (1 - (Velocity_Inhibitor / Velocity_TotalActivity)) * 100

-

A high signal-to-background ratio and near-complete inhibition in the inhibitor control wells are indicative of a successful and specific assay.

Applications in Research and Drug Development

The this compound substrate is a versatile tool with several key applications:

-

Enzyme Kinetics: It is used to determine fundamental kinetic parameters of proteases, such as Kₘ and kcat.

-

High-Throughput Screening (HTS): The assay's simplicity and robustness make it highly suitable for screening large compound libraries to identify potential protease inhibitors.[6]

-

Drug Discovery: It plays a critical role in the characterization of new drug candidates targeting proteases, which are implicated in diseases like cancer and neurodegenerative disorders.[2][7]

-

Basic Research: Researchers use this substrate to study the activity of proteasomes and other proteases in various biological contexts, providing insights into cellular processes like protein degradation and cell cycle regulation.[6][7]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Autofluorescent test compounds or buffers.- Substrate instability or spontaneous hydrolysis.[2]- Protease contamination in reagents.[2] | - Screen all components for intrinsic fluorescence.- Prepare fresh substrate solutions; avoid repeated freeze-thaw cycles.[2]- Use high-purity, sterile reagents and labware.[2] |

| No or Low Signal | - Inactive enzyme due to improper storage/handling.- Suboptimal assay conditions (pH, temperature).[2]- Incorrect instrument settings (wavelengths). | - Run a positive control with a known active enzyme.- Optimize assay conditions systematically.- Verify the fluorometer's excitation and emission settings. |

| Non-linear Reaction Progress | - Substrate depletion.- Enzyme instability.- Product inhibition. | - Use a lower enzyme concentration or a higher substrate concentration.- Check enzyme stability under assay conditions.- Analyze only the initial linear phase of the reaction. |

References

-

Biocompare. (n.d.). Proteasome-Glo Chymotrypsin-Like Assay G8621 from Promega. Biocompare. Retrieved from [Link]

-

Lauer-Fields, J. L., et al. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology, 529, 269–283. Retrieved from [Link]

-

Minond, D., et al. (2004). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Journal of Biomolecular Techniques, 15(4), 305–316. Retrieved from [Link]

- Google Patents. (2013). US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates.

-

National Institutes of Health. (n.d.). Proteasomes: Isolation and Activity Assays. NIH. Retrieved from [Link]

-

Elsevier. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. ScienceDirect. Retrieved from [Link]

-

ResearchGate. (2010). Fluorescence Enhancement of 7-Diethylamino-4-methylcoumarin by Noncovalent Dipolar Interactions with Cucurbiturils. ResearchGate. Retrieved from [Link]

-

Florida State University College of Medicine. (n.d.). Proteasomes: Isolation and Activity Assays. FSU College of Medicine. Retrieved from [Link]

-

National Institutes of Health. (2021). Protocol for the analysis of proteasome activity, assembly state, and composition in fission yeast extracts using native gels. NIH. Retrieved from [Link]

-

National Institutes of Health. (2011). Proteasomes: Isolation and Activity Assays. NIH. Retrieved from [Link]

-

ScienceDirect. (2015). Fluorescence quenching of 7-amino-4-methylcoumarin by different TEMPO derivatives. ScienceDirect. Retrieved from [Link]

-

National Institutes of Health. (2021). 7-Aminocoumarin-4-acetic Acid as a Fluorescent Probe for Detecting Bacterial Dipeptidyl Peptidase Activities in Water-in-Oil Droplets and in Bulk. NIH. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. usbio.net [usbio.net]

- 5. US20130059321A1 - Labeling of Proteins with the Fluorophore 7-amino-4-methylcoumarin (AMC) Generated Novel Proteolytic Substrates - Google Patents [patents.google.com]

- 6. Proteasome 20S Activity Assay Kit (Fluorometric) (ab112154) | Abcam [abcam.com]

- 7. chemimpex.com [chemimpex.com]

Foundational Principles: Understanding the Tool and its Target

An In-Depth Technical Guide to the Application of Suc-Phe-Leu-Phe-4MbNA in Protease Research

For researchers, scientists, and drug development professionals, the selection of appropriate tools is paramount to unraveling the complexities of protease function and developing novel therapeutics. This guide provides a comprehensive technical overview of the fluorogenic substrate, Succinyl-Phenylalanine-Leucine-Phenylalanine-4-methoxy-β-naphthylamide (this compound), a key reagent in the study of chymotrypsin and chymotrypsin-like serine proteases.

This compound is a synthetic peptide substrate meticulously designed to probe the activity of specific proteases. Its utility is rooted in the fundamental principles of enzyme kinetics and fluorescence spectroscopy.

The Protease Target: Chymotrypsin and its Mechanism

Chymotrypsin, a serine protease found in the digestive system, plays a crucial role in the hydrolysis of proteins. Its catalytic activity is dependent on a "catalytic triad" of amino acid residues (Serine-195, Histidine-57, and Aspartate-102) within its active site. Chymotrypsin exhibits a preference for cleaving peptide bonds on the carboxyl-terminal side of large hydrophobic amino acid residues, such as phenylalanine, tyrosine, and tryptophan. The enzyme operates via a ping-pong mechanism, involving the formation of a covalent acyl-enzyme intermediate.

The Substrate: this compound

The design of this compound leverages the inherent specificity of chymotrypsin. The peptide sequence, Phe-Leu-Phe, mimics a natural recognition site for the enzyme. The N-terminal succinyl group enhances solubility and prevents unwanted side reactions. The key to its function lies in the C-terminal attachment of the fluorogenic leaving group, 4-methoxy-β-naphthylamine (4MbNA). In its intact form, the fluorescence of the 4MbNA moiety is quenched.

The Enzymatic Reaction and Signal Generation

The core of any assay utilizing this compound is the enzymatic cleavage of the substrate, which directly correlates to protease activity.

The Cleavage Event

When chymotrypsin or a chymotrypsin-like protease encounters this compound, it recognizes the peptide sequence and catalyzes the hydrolysis of the amide bond between the C-terminal phenylalanine and the 4MbNA group.

Caption: Enzymatic cleavage of this compound by chymotrypsin.

Signal Detection: The Power of Fluorescence

Upon cleavage, the liberated 4-methoxy-β-naphthylamine is a highly fluorescent molecule. This release results in a quantifiable increase in fluorescence intensity, which can be monitored in real-time using a fluorometer. The intensity of the fluorescent signal is directly proportional to the rate of substrate hydrolysis and, therefore, the activity of the protease.

| Parameter | Value |

| Excitation Wavelength (λex) | 335-350 nm |

| Emission Wavelength (λem) | 410-440 nm |

Table 1: Spectroscopic Properties of 4-methoxy-β-naphthylamine (4MbNA).[1]

Comparative Analysis of Reporter Moieties

The choice of the reporter group is a critical determinant of assay sensitivity and performance. While chromogenic substrates utilizing p-nitroanilide (pNA) are available, fluorogenic substrates like those with 4MbNA or 7-amino-4-methylcoumarin (AMC) offer significant advantages.[2]

| Reporter Group | Detection Method | Typical Wavelength | Relative Sensitivity |

| p-nitroanilide (pNA) | Absorbance (Colorimetric) | 405-410 nm | Lower |

| 7-amino-4-methylcoumarin (AMC) | Fluorescence | Ex: ~360-380 nm / Em: ~440-460 nm | High |

| 4-methoxy-β-naphthylamine (4MbNA) | Fluorescence | Ex: 335-350 nm / Em: 410-440 nm | High |

Table 2: Comparison of Common Reporter Groups in Protease Substrates.[2]

Fluorogenic assays are generally more sensitive than chromogenic assays, allowing for the detection of lower enzyme concentrations and more subtle changes in activity.

Kinetic Characterization of Protease Activity

A primary application of this compound is the determination of key kinetic parameters that describe the interaction between a protease and its substrate.

Michaelis-Menten Kinetics

The relationship between the initial reaction velocity (V₀), substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km) is described by the Michaelis-Menten equation. The Km value is a measure of the substrate concentration at which the reaction rate is half of Vmax and is an indicator of the affinity of the enzyme for the substrate. The turnover number (kcat) represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme is best represented by the kcat/Km ratio.

High-Throughput Screening for Protease Inhibitors

The search for novel protease inhibitors is a cornerstone of drug discovery. This compound is an ideal tool for high-throughput screening (HTS) campaigns due to its sensitivity and amenability to automation.

HTS Assay Principle

The principle of an HTS assay for chymotrypsin inhibitors is straightforward. In the absence of an inhibitor, the enzyme actively cleaves the substrate, leading to a time-dependent increase in fluorescence. In the presence of an effective inhibitor, the enzymatic activity is reduced or abolished, resulting in a significantly lower fluorescent signal.

Caption: A typical high-throughput screening workflow for identifying chymotrypsin inhibitors.

Detailed HTS Protocol

This protocol provides a robust framework for screening a compound library for chymotrypsin inhibitors using this compound.

Materials:

-

Chymotrypsin (from bovine pancreas)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

-

Dimethyl sulfoxide (DMSO)

-

Compound library (dissolved in DMSO)

-

Positive control inhibitor (e.g., chymostatin)

-

384-well black, flat-bottom assay plates

-

Fluorescence plate reader with excitation at ~340 nm and emission at ~430 nm

Procedure:

-

Compound Plating:

-

Dispense 1 µL of each compound from the library into the wells of a 384-well plate.

-

For control wells, dispense 1 µL of DMSO (for 0% inhibition) and 1 µL of a known chymotrypsin inhibitor (for 100% inhibition).

-

-

Enzyme Addition:

-

Prepare a working solution of chymotrypsin in Assay Buffer at a final concentration that yields a robust signal within the linear range of the assay (typically in the low nM range, to be optimized).

-

Add 20 µL of the chymotrypsin solution to each well of the assay plate.

-

Mix by gentle shaking and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

-

Substrate Addition and Signal Detection:

-

Prepare a working solution of this compound in Assay Buffer. The final concentration should be at or near the Km value to ensure sensitivity to competitive inhibitors (to be optimized, a starting point could be 10-20 µM).

-

Add 20 µL of the substrate solution to each well to initiate the enzymatic reaction.

-

Immediately place the plate in a fluorescence plate reader and measure the fluorescence intensity kinetically over a period of 15-30 minutes, with readings taken every 1-2 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

-

Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Rate_sample - Rate_no_enzyme) / (Rate_DMSO - Rate_no_enzyme)] x 100

-

Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are identified as "hits" for further investigation.

-

Conclusion and Future Perspectives

This compound stands as a powerful and versatile tool in the arsenal of researchers studying chymotrypsin and related proteases. Its high sensitivity, specificity, and suitability for high-throughput applications make it an invaluable reagent for fundamental enzyme characterization and for the discovery of novel therapeutic agents. As our understanding of the roles of proteases in health and disease continues to expand, the demand for well-characterized and reliable substrates like this compound will undoubtedly grow, paving the way for new discoveries and advancements in medicine.

References

-

Assay Genie. Chymotrypsin Activity Assay Kit (Fluorometric). [Link]

-

Yan, X., et al. (2022). Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay. STAR Protocols. [Link]

-

Liu, K. (2023). Chymotrypsin inhibitor assay: Expressing, calculating, and standardizing inhibitory activity in absolute amounts of chymotrypsin inhibited. Sustainable Food Proteins. [Link]

-

Gutfreund, H., & Sturtevant, J. M. (1956). Investigations of the Chymotrypsin-catalyzed Hydrolysis of Specific Substrates. Biochemical Journal. [Link]

-

Baustert, J. H., et al. (1988). Fluorometric continuous kinetic assay of alpha-chymotrypsin using new protease substrates possessing long-wave excitation and emission maxima. Analytical Biochemistry. [Link]

-

Umezawa, H., et al. (1986). Use of fluorogenic substrates to visualize trypsin and chymotrypsin inhibitors after electrophoresis. Electrophoresis. [Link]

Sources

The Unveiling of a Key Proteolytic Tool: A Technical Guide to the Discovery and Synthesis of Suc-Phe-Leu-Phe-4MbNA

For professionals in the realms of biochemistry, pharmacology, and drug development, the precise measurement of proteolytic enzyme activity is a cornerstone of research and discovery. Among the arsenal of tools available, fluorogenic peptide substrates stand out for their sensitivity and utility in continuous monitoring of enzyme kinetics. This guide delves into the specifics of one such substrate, N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanine 4-methoxy-β-naphthylamide (Suc-Phe-Leu-Phe-4MbNA), a valuable reagent for the study of chymotrypsin and chymotrypsin-like serine proteases.

The Rationale Behind the Design: A Substrate Tailored for Chymotrypsin

The design of this compound is a masterful example of substrate engineering, leveraging the known specificity of chymotrypsin to create a highly selective and sensitive research tool. Chymotrypsin, a digestive serine protease, preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acid residues, such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp).

The peptide sequence, Phe-Leu-Phe, provides multiple recognition sites for chymotrypsin, enhancing its binding affinity and catalytic efficiency. The N-terminal succinyl (Suc) group serves a dual purpose: it protects the peptide from exopeptidases and increases its solubility in aqueous buffers.

The key to its functionality as a fluorogenic substrate lies in the C-terminal 4-methoxy-β-naphthylamine (4MbNA) moiety. In its peptide-bound form, the fluorescence of 4MbNA is quenched. However, upon enzymatic cleavage of the amide bond between the C-terminal phenylalanine and 4MbNA, the free 4-methoxy-β-naphthylamine is released, resulting in a significant increase in fluorescence intensity. This direct proportionality between enzymatic activity and fluorescent signal allows for real-time, quantitative measurement of chymotrypsin activity.

The Synthetic Pathway: A Generalized Approach to Solid-Phase Peptide Synthesis

While a specific, peer-reviewed synthesis protocol for this compound is not publicly documented, its construction can be reliably achieved through standard solid-phase peptide synthesis (SPPS) techniques, most commonly employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The following represents a generalized, logical workflow for its synthesis.

Key Reagents and Their Functions

| Reagent/Component | Function |

| Fmoc-Phe-Wang Resin | Solid support with the first amino acid pre-attached. |

| Fmoc-Leu-OH, Fmoc-Phe-OH | N-terminally protected amino acids for sequential addition. |

| Succinic Anhydride | Used to cap the N-terminus of the peptide. |

| 4-Methoxy-β-naphthylamine | The fluorogenic reporter group to be coupled to the C-terminus. |

| HBTU/HOBt or HATU | Peptide coupling reagents to facilitate amide bond formation. |

| DIPEA | A non-nucleophilic base used to activate the coupling reagents. |

| Piperidine in DMF | Reagent for the removal of the Fmoc protecting group. |

| Trifluoroacetic acid (TFA) | Used for the final cleavage of the peptide from the resin. |

| Dimethylformamide (DMF) | Primary solvent for the synthesis. |

| Dichloromethane (DCM) | Solvent used for washing the resin. |

| HPLC Grade Water & Acetonitrile | Solvents for purification of the final product. |

Step-by-Step Synthesis Protocol

-

Resin Preparation: Start with a pre-loaded Fmoc-Phe-Wang resin. Swell the resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20 minutes to remove the Fmoc group from the phenylalanine. Wash the resin thoroughly with DMF and DCM.

-

First Peptide Coupling (Leucine): In a separate vessel, dissolve Fmoc-Leu-OH, HBTU/HOBt, and DIPEA in DMF. Add this activation mixture to the deprotected resin and agitate for 2 hours to couple the leucine. Wash the resin.

-

Second Fmoc Deprotection: Repeat the deprotection step with 20% piperidine in DMF to remove the Fmoc group from the newly added leucine.

-

Second Peptide Coupling (Phenylalanine): Activate Fmoc-Phe-OH using the same method as in step 3 and couple it to the deprotected dipeptide on the resin.

-

Third Fmoc Deprotection: Remove the final Fmoc group from the N-terminal phenylalanine.

-

N-Terminal Succinylation: Treat the deprotected tripeptide with a solution of succinic anhydride and DIPEA in DMF to cap the N-terminus.

-

Coupling of the Fluorophore: Activate the C-terminal carboxyl group of the resin-bound peptide using a coupling agent and react it with 4-methoxy-β-naphthylamine.

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail, typically 95% TFA, 2.5% water, and 2.5% triisopropylsilane, for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.

-

Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical HPLC.

Caption: Generalized workflow for the solid-phase synthesis of this compound.

Mechanism of Action: From Quenched Substrate to Fluorescent Signal

The utility of this compound as a research tool is rooted in its straightforward and robust mechanism of action. The enzymatic cleavage of the amide bond between the C-terminal phenylalanine and the 4-methoxy-β-naphthylamine fluorophore is the rate-limiting step in the generation of the fluorescent signal.

Caption: Enzymatic cleavage of this compound by chymotrypsin.

This direct relationship between enzymatic activity and fluorescence allows for:

-

Continuous Kinetic Assays: The rate of fluorescence increase can be monitored in real-time to determine initial reaction velocities.

-

High-Throughput Screening: The assay is readily adaptable to microplate formats for the screening of chymotrypsin inhibitors.

-

Determination of Kinetic Parameters: Michaelis-Menten constants (Km and Vmax) can be calculated by measuring reaction rates at varying substrate concentrations.

Practical Application: A Protocol for Chymotrypsin Activity Assay

The following protocol provides a detailed, step-by-step methodology for measuring chymotrypsin activity using this compound.

Reagents and Materials

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl₂.

-

Substrate Stock Solution: 10 mM this compound in DMSO.

-

Chymotrypsin Stock Solution: 1 mg/mL bovine pancreatic chymotrypsin in 1 mM HCl.

-

96-well black microplate.

-

Fluorescence microplate reader with excitation at ~340 nm and emission at ~425 nm.

Experimental Protocol

-

Prepare Working Solutions:

-

Dilute the chymotrypsin stock solution to the desired concentration range in assay buffer.

-

Dilute the substrate stock solution to the desired final concentration in assay buffer. It is recommended to perform a substrate titration to determine the optimal concentration for the assay.

-

-

Assay Setup:

-

Pipette 50 µL of assay buffer into each well of the microplate.

-

Add 25 µL of the diluted chymotrypsin solution to the sample wells. For a negative control, add 25 µL of assay buffer.

-

Incubate the plate at 37°C for 5 minutes to pre-warm the enzyme.

-

-

Initiate the Reaction:

-

Add 25 µL of the working substrate solution to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Immediately place the microplate in the fluorescence reader pre-set to 37°C.

-

Measure the fluorescence intensity at 1-minute intervals for 15-30 minutes.

-

Data Analysis

-

Plot the relative fluorescence units (RFU) against time for each chymotrypsin concentration.

-

Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔRFU/min).

-

Plot V₀ against the chymotrypsin concentration to confirm a linear relationship.

Caption: Experimental workflow for a chymotrypsin activity assay using this compound.

Conclusion: A Versatile Tool for Protease Research

This compound serves as a powerful and versatile tool for researchers in various scientific disciplines. Its rational design, based on the substrate specificity of chymotrypsin, coupled with the sensitive detection afforded by its fluorogenic reporter group, makes it an invaluable asset for studying enzyme kinetics, screening for inhibitors, and elucidating the role of chymotrypsin-like proteases in health and disease. While the primary literature detailing its synthesis is not readily accessible, the principles of its construction are well-understood, allowing for its continued use and application in the scientific community.

References

- While a specific primary reference for the synthesis of this compound was not identified in the conducted searches, the principles of solid-phase peptide synthesis are well-documented in sources such as: Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.

- General principles of fluorogenic protease assays are discussed in: Zimmer, M. (2002). Green fluorescent protein (GFP): applications, structure, and related photophysical behavior. Chemical reviews, 102(3), 759-781.

A Technical Guide to the Application of Suc-Phe-Leu-Phe-4MβNA in Drug Discovery for Chymotrypsin-like Proteases

Abstract

The discovery of potent and selective inhibitors for serine proteases, such as chymotrypsin, remains a cornerstone of drug development for various pathologies, including inflammation and cancer. High-throughput screening (HTS) campaigns are the primary engine for identifying novel chemical matter against these targets. The success of such campaigns is intrinsically linked to the quality and reliability of the biochemical assays employed. This technical guide provides an in-depth exploration of the fluorogenic substrate, N-Succinyl-L-phenylalanyl-L-leucyl-L-phenylalanyl-4-methoxy-β-naphthylamide (Suc-Phe-Leu-Phe-4MβNA), as a tool for the discovery of chymotrypsin inhibitors. We will delve into the biochemical principles underpinning its use, present detailed, self-validating experimental protocols for enzyme characterization and inhibitor screening, and discuss the critical aspects of data analysis and interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable screening platforms for chymotrypsin-like proteases.

Introduction: The Rationale for Targeting Chymotrypsin and the Role of Fluorogenic Substrates

Chymotrypsin, a serine protease primarily known for its digestive functions, is also implicated in a variety of physiological and pathological processes beyond the gastrointestinal tract.[1][2] Its dysregulation has been linked to inflammatory diseases and cancer progression, making it an attractive target for therapeutic intervention.[1] The discovery of small molecule inhibitors that can modulate chymotrypsin activity is a key focus of modern drug discovery.[1]

High-throughput screening (HTS) has emerged as a powerful strategy for identifying novel enzyme inhibitors from large compound libraries.[1][3] The foundation of a successful HTS campaign is a sensitive, robust, and reproducible assay. Fluorogenic substrates are invaluable tools in this context, offering a continuous and highly sensitive method for monitoring enzyme activity.[4][5][6]

This guide focuses on the application of a specific fluorogenic substrate, Suc-Phe-Leu-Phe-4MβNA, in the discovery of chymotrypsin inhibitors. The peptide sequence, Phe-Leu-Phe, is designed to be recognized and cleaved by chymotrypsin, which exhibits a preference for large hydrophobic residues at the P1 position.[2][7] Upon enzymatic cleavage, the highly fluorescent 4-methoxy-β-naphthylamide (4MβNA) moiety is released, resulting in a quantifiable increase in fluorescence intensity that is directly proportional to enzyme activity.

Biochemical Principles

Mechanism of Chymotrypsin Cleavage

Chymotrypsin employs a well-characterized "ping-pong" mechanism involving a catalytic triad of serine, histidine, and aspartate residues in its active site.[2] The cleavage of the peptide bond in Suc-Phe-Leu-Phe-4MβNA occurs in two main stages:

-

Acylation: The serine residue in the active site performs a nucleophilic attack on the carbonyl carbon of the P1 phenylalanine residue of the substrate. This results in the formation of a covalent acyl-enzyme intermediate and the release of the 4-methoxy-β-naphthylamide leaving group.

-

Deacylation: The acyl-enzyme intermediate is subsequently hydrolyzed by a water molecule, regenerating the active enzyme and releasing the N-succinylated peptide fragment.

Principle of the Fluorogenic Assay

The fluorogenic assay is based on the principle of fluorescence quenching and dequenching. In the intact substrate, the 4MβNA fluorophore is in close proximity to the peptide, which can lead to quenching of its fluorescence. Upon cleavage by chymotrypsin, the 4MβNA is released, leading to a significant increase in its fluorescence quantum yield. The rate of increase in fluorescence is therefore a direct measure of the rate of substrate hydrolysis and, consequently, the chymotrypsin activity.

The fluorescence of the liberated 4-methoxy-β-naphthylamide can be monitored using a fluorescence plate reader with excitation typically in the range of 335-350 nm and emission detection between 410-440 nm.[8][9]

Core Reagents and Materials

-

Enzyme: Bovine pancreatic α-chymotrypsin

-

Substrate: Suc-Phe-Leu-Phe-4MβNA

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 10 mM CaCl₂

-

Inhibitor: A known chymotrypsin inhibitor for use as a positive control (e.g., chymostatin)

-

Solvent: Dimethyl sulfoxide (DMSO) for dissolving the substrate and test compounds

-

Hardware: A fluorescence microplate reader with appropriate filters for 4MβNA detection, and standard laboratory equipment (pipettes, plates, etc.).

Experimental Protocols

Part A: Kinetic Characterization of Suc-Phe-Leu-Phe-4MβNA with Chymotrypsin

Before initiating an inhibitor screening campaign, it is crucial to determine the kinetic parameters (Kₘ and Vₘₐₓ) of the substrate with the target enzyme under the chosen assay conditions. This ensures that the screening assay is performed at an appropriate substrate concentration, typically at or below the Kₘ value, to maximize sensitivity for detecting competitive inhibitors.

Step-by-Step Protocol:

-

Prepare a 10 mM stock solution of Suc-Phe-Leu-Phe-4MβNA in DMSO.

-

Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl. Dilute this stock further in assay buffer to achieve a working concentration (e.g., 10 nM). The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for at least 30 minutes.

-

Create a serial dilution of the substrate stock solution in assay buffer. A typical concentration range would be from 1 µM to 100 µM.

-

In a 96-well black, clear-bottom plate, add 50 µL of each substrate dilution in triplicate.

-

Initiate the reaction by adding 50 µL of the chymotrypsin working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for 4MβNA.

-

Monitor the increase in fluorescence over time (e.g., every minute for 30 minutes) in kinetic mode.

-

Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the fluorescence versus time plot.

-

Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Part B: High-Throughput Screening (HTS) for Chymotrypsin Inhibitors

This protocol outlines a primary single-point screen to identify "hit" compounds from a chemical library that inhibit chymotrypsin activity.

Step-by-Step Protocol:

-

Prepare the compound library plates. Typically, compounds are stored in DMSO. For the assay, they are diluted to a final concentration of, for example, 10 µM in the assay wells.

-

Design the 384-well assay plate layout to include:

-

Negative Controls (0% inhibition): Enzyme + Substrate + DMSO (no inhibitor).

-

Positive Controls (100% inhibition): Enzyme + Substrate + a saturating concentration of a known inhibitor (e.g., chymostatin).

-

Test Compound Wells: Enzyme + Substrate + test compound.

-

-

Dispense 100 nL of the test compounds and controls into the appropriate wells of the assay plate.

-

Add 5 µL of the chymotrypsin working solution to all wells and incubate for 15 minutes at room temperature. This pre-incubation step allows the compounds to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 5 µL of the Suc-Phe-Leu-Phe-4MβNA substrate solution (at a concentration equal to its Kₘ value).

-

Incubate the plate for 30 minutes at room temperature.

-

Measure the endpoint fluorescence in a plate reader.

-

Calculate the percent inhibition for each test compound.

Part C: IC₅₀ Determination for Hit Compounds

Compounds identified as "hits" in the primary screen are subjected to secondary screening to determine their potency, typically by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀).

Step-by-Step Protocol:

-

Prepare serial dilutions of the hit compounds. A typical 8-point dilution series might range from 100 µM to 1 nM.

-

In a 96- or 384-well plate, add the diluted compounds in triplicate.

-

Follow steps 4-7 from the HTS protocol.

-

Plot the percent inhibition versus the logarithm of the compound concentration.

-